molecular formula C20H21N7O B11005756 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11005756
M. Wt: 375.4 g/mol
InChI Key: FBZNMQCAFVEOEK-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, linked to a tetrazole ring and a benzamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Tetrazole Formation: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with 4-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Potassium carbonate, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Amines from nitro group reduction.

    Substitution Products: Various substituted benzimidazole and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and antiviral properties. The benzimidazole core is known for its activity against a range of pathogens, and the tetrazole ring can enhance this activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their function. The tetrazole ring can enhance binding affinity and specificity, leading to more potent biological effects. The compound may inhibit enzymes or receptors involved in critical biological pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Tetrazole Derivatives: Compounds like losartan, which is used as an antihypertensive agent.

Uniqueness

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the benzimidazole and tetrazole moieties. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these groups. The presence of the benzamide group further diversifies its potential interactions and applications.

This compound’s unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21N7O/c1-14(2)12-26-18-6-4-3-5-17(18)23-19(26)11-21-20(28)15-7-9-16(10-8-15)27-13-22-24-25-27/h3-10,13-14H,11-12H2,1-2H3,(H,21,28)

InChI Key

FBZNMQCAFVEOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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